rac-1-(4'-Methoxyphenyl)propanol-d2
Overview
Description
Dromostanolone propionate, also known as drostanolone propionate, is a synthetic androgen and anabolic steroid. It was first described in 1959 and introduced for medical use in 1961. This compound is a derivative of dihydrotestosterone (DHT) and is known for its moderate anabolic effects and weak androgenic effects. It was primarily used to treat breast cancer in women but is no longer marketed for this purpose. It is also used to improve physique and performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dromostanolone propionate is synthesized from dihydrotestosterone (DHT) by introducing a methyl group at the C2α position and esterifying the 17β-hydroxyl group with propionic acid. The reaction typically involves the use of reagents such as methyl iodide and propionic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of dromostanolone propionate involves large-scale synthesis using similar chemical reactions as described above. The process includes the purification of the final product through recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dromostanolone propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent dihydrotestosterone.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dromostanolone propionate.
Reduction: Dihydrotestosterone and its derivatives.
Substitution: Various esterified products depending on the substituent used.
Scientific Research Applications
Dromostanolone propionate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on androgen receptors and protein synthesis.
Medicine: Investigated for its potential use in hormone therapy and cancer treatment.
Industry: Used in the development of performance-enhancing drugs for athletes and bodybuilders.
Mechanism of Action
Dromostanolone propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates a cascade of genetic changes, including increased protein synthesis (anabolism) and decreased amino acid degradation (catabolism). The compound also inhibits the activity of prolactin and estrogen receptors, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural androgen with a similar anabolic to androgenic activity ratio.
Methenolone: Another synthetic androgen with a higher anabolic to androgenic activity ratio.
Oxandrolone: Known for its strong anabolic effects and low androgenic effects.
Uniqueness
Dromostanolone propionate is unique due to its moderate anabolic effects and weak androgenic effects, making it suitable for use in women. It also has no estrogenic effects, which reduces the risk of side effects such as gynecomastia .
Properties
IUPAC Name |
2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513041 | |
Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91889-40-6 | |
Record name | Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91889-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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